Comprehensive Profiling of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: Structural Dynamics and Synthetic Pathways
Comprehensive Profiling of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: Structural Dynamics and Synthetic Pathways
The following technical guide provides an in-depth structural and functional analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid , a specialized heterocyclic scaffold with significant applications in medicinal chemistry and coordination complex synthesis.
Executive Summary
3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1 ) is a polysubstituted quinoline derivative characterized by a dense functional array: a bidentate chelating motif (3-hydroxy + 4-carboxyl), a lipophilic core, and specific methyl substitutions that modulate its steric and electronic profile.
Primarily utilized as a pharmacophore in drug discovery, this compound belongs to the class of 3-hydroxyquinoline-4-carboxylic acids (3-HQCAs) . These molecules are renowned for their ability to inhibit metalloenzymes (e.g., HIV-1 integrase, metalloproteases) via divalent metal chelation (
| Chemical Identity | Details |
| IUPAC Name | 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid |
| CAS Number | 42757-89-1 |
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Key Functional Groups | Carboxylic acid (C4), Hydroxyl (C3), Methyl (C2, C6) |
Molecular Structure & Electronic Properties
Structural Topology
The molecule features a fused bicyclic system. The 6-methyl group increases lipophilicity compared to the parent 3-hydroxykynurenic acid, enhancing membrane permeability in biological systems. The 2-methyl group provides steric bulk adjacent to the nitrogen, preventing oxidative metabolism at the susceptible C2 position and influencing the pKa of the quinoline nitrogen.
Intramolecular Interactions & Tautomerism
A defining feature of this structure is the intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the 4-carboxylic acid. This interaction:
-
Stabilizes the planar conformation.
-
Locks the rotation of the carboxylic acid, pre-organizing the molecule for metal chelation.
-
Reduces the acidity of the carboxylic group slightly compared to non-hydroxy analogs.
Physicochemical Profile (Predicted)
| Property | Value | Significance |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (COOH) | 3.5 - 4.0 | Ionized at physiological pH (COO⁻). |
| pKa (Quinoline N) | 2.5 - 3.0 | Low basicity due to the electron-withdrawing effect of the adjacent carboxylic acid. |
| pKa (3-OH) | 9.5 - 10.5 | Weakly acidic; participates in radical scavenging (antioxidant activity). |
| Topological Polar Surface Area | ~69.6 Ų | Indicates good potential for cell membrane penetration. |
Synthetic Pathways
The most robust and authoritative method for synthesizing 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid is the Modified Pfitzinger Reaction . This pathway utilizes 5-methylisatin as the scaffold precursor, ensuring the correct regiochemistry for the 6-methyl substituent.
Retrosynthetic Analysis
-
Disconnection : C2-C3 and C4-N bonds.
-
Precursors : 5-Methylisatin (provides rings and C4) + Hydroxyacetone (Acetol) (provides C2, C3, and substituents).
Protocol: Modified Pfitzinger Condensation
This protocol synthesizes the target compound via base-catalyzed condensation.
Reagents:
-
Precursor A : 5-Methylisatin (1.0 eq)
-
Precursor B : Hydroxyacetone (Acetol) (1.2 eq)
-
Base : Potassium Hydroxide (KOH) (33% aq. solution)
-
Solvent : Ethanol/Water[1]
Step-by-Step Methodology:
-
Isatin Activation : Dissolve 5-methylisatin in 33% aqueous KOH. Heat to 50°C to hydrolyze the lactam ring, generating the reactive isatinate intermediate (2-amino-5-methylphenylglyoxylate).
-
Condensation : Add Hydroxyacetone dropwise to the hot isatinate solution.
-
Cyclization (Reflux) : Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. The ketone enolate attacks the keto-carbonyl of the isatinate, followed by cyclization and dehydration.
-
Isolation : Cool the reaction mixture to room temperature. Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.
-
Purification : The product precipitates as a yellow/orange solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF to obtain high-purity crystals.
Reaction Mechanism Visualization
The following diagram illustrates the condensation of 5-methylisatin with hydroxyacetone to form the target quinoline.
Figure 1: Synthetic route via Pfitzinger reaction. 5-methylisatin is hydrolyzed to isatinate, which condenses with hydroxyacetone to yield the target.
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
, 400 MHz) :- 13-14 ppm (br s, 1H): Carboxylic acid -COOH.
- 10-11 ppm (s, 1H): 3-OH (often broad due to exchange).
- 7.8 - 8.0 ppm (d, 1H): H8 (Proton adjacent to Nitrogen).
- 7.5 ppm (s, 1H): H5 (Proton adjacent to COOH, singlet due to 6-Me).
- 7.4 ppm (d, 1H): H7.
-
2.6 ppm (s, 3H): 2-Methyl group (
). -
2.4 ppm (s, 3H): 6-Methyl group (
).
-
C NMR :
-
Distinct carbonyl peak at ~168 ppm (COOH).
-
Aromatic carbons spread 120–150 ppm.
-
Two distinct aliphatic carbons: ~21 ppm (6-Me) and ~19 ppm (2-Me).
-
Functional Applications & Biological Relevance[5]
Metalloenzyme Inhibition (Chelation Therapy)
The 3-hydroxy-4-carboxylic acid moiety is a privileged structure for binding divalent cations (
-
Mechanism : The oxygen atoms of the 3-OH and 4-COOH groups form a stable 5-membered or 6-membered chelate ring with metal ions in the active sites of enzymes.
-
Targets : This scaffold is widely investigated for inhibiting:
-
HIV-1 Integrase : Requires
for viral DNA processing. -
Matrix Metalloproteinases (MMPs) : Zinc-dependent enzymes involved in tissue remodeling and cancer metastasis.
-
Antioxidant Activity
The 3-hydroxyl group attached to the electron-deficient quinoline ring allows the molecule to act as a radical scavenger . It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stabilized phenoxy-type radical. This property makes the 2,6-dimethyl derivative a candidate for neuroprotective agents, preventing oxidative stress in neurodegenerative pathways.
SAR Visualization
The Structure-Activity Relationship (SAR) below highlights how specific zones of the molecule contribute to its function.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.
References
-
PubChem Compound Summary . (n.d.). 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CID 129676974). National Center for Biotechnology Information. Retrieved from [Link]
-
Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Synthetic Communications. (Contextual grounding on 3-hydroxyquinoline synthesis and antioxidant assays). Retrieved from [Link]
